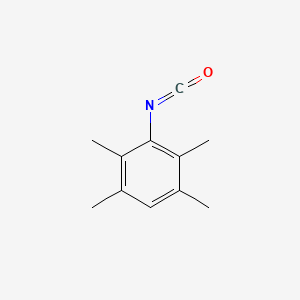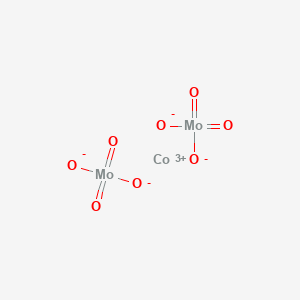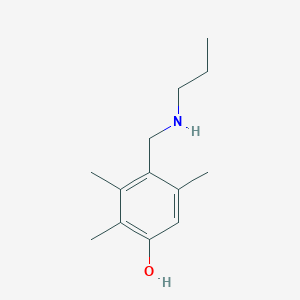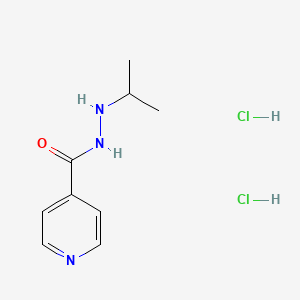
Iproniazid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iproniazid dihydrochloride is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have antidepressant properties. This compound works by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as norepinephrine and serotonin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iproniazid dihydrochloride can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
Iproniazid dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxygen, leading to the formation of different products.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, methyl isonicotinate, and various oxidizing and reducing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of iproniazid .
Applications De Recherche Scientifique
Iproniazid dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in chemical synthesis and research.
Biology: It has been studied for its effects on neurotransmitter metabolism and enzyme inhibition.
Medicine: Initially used as an antidepressant, it has historical significance in the treatment of psychiatric disorders.
Industry: It has applications in the pharmaceutical industry for the development of new drugs and treatments
Mécanisme D'action
Iproniazid dihydrochloride exerts its effects by inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and alleviation of depressive symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenelzine: Another MAOI used as an antidepressant.
Isocarboxazid: A non-selective MAOI with similar applications.
Tranylcypromine: An MAOI used for the treatment of major depressive disorder
Uniqueness
Iproniazid dihydrochloride was one of the first MAOIs introduced into medicine and has historical significance in the treatment of depression. it was withdrawn from the market due to its hepatotoxicity, which led to the development and use of other MAOIs with fewer side effects .
Propriétés
Numéro CAS |
6011-62-7 |
|---|---|
Formule moléculaire |
C9H15Cl2N3O |
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
N'-propan-2-ylpyridine-4-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;;/h3-7,11H,1-2H3,(H,12,13);2*1H |
Clé InChI |
RXNVZODBLVJNCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C1=CC=NC=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
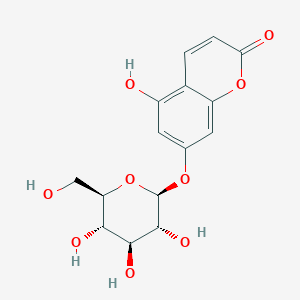
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
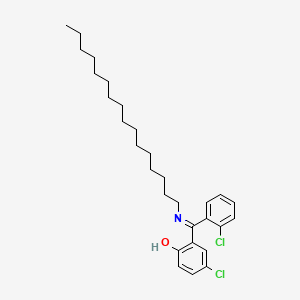
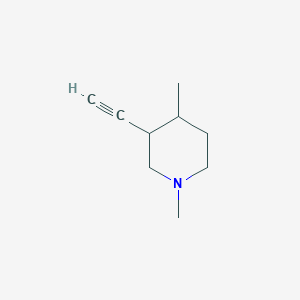

![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)

